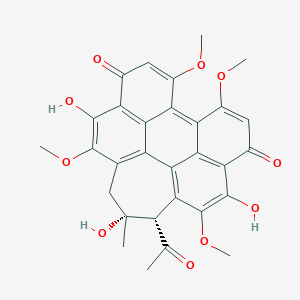

Hypocrellin A

Beschreibung

Eigenschaften

CAS-Nummer |

77029-83-5 |

|---|---|

Molekularformel |

C30H26O10 |

Molekulargewicht |

546.5 g/mol |

IUPAC-Name |

(12S,13R)-12-acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione |

InChI |

InChI=1S/C30H26O10/c1-10(31)25-24-22-16-11(9-30(25,2)36)28(39-5)26(34)17-12(32)7-14(37-3)19(21(16)17)20-15(38-4)8-13(33)18(23(20)22)27(35)29(24)40-6/h7-8,25,34-36H,9H2,1-6H3/t25-,30+/m0/s1 |

InChI-Schlüssel |

VANSZAOQCMTTPB-SETSBSEESA-N |

Isomerische SMILES |

CC(=O)[C@@H]1C2=C3C4=C(C[C@]1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC |

Kanonische SMILES |

CC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC |

Aussehen |

Red powder |

Andere CAS-Nummern |

77029-83-5 |

Synonyme |

hypocrellin hypocrellin A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Hypocrellin A from Shiraia bambusicola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypocrellin A, a perylenequinone pigment derived from the fungus Shiraia bambusicola, has garnered significant attention in the scientific community for its potent photodynamic properties and potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on production yields, and elucidates its biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction: From Traditional Medicine to Modern Therapeutics

Shiraia bambusicola, a parasitic fungus found on bamboo, has a long history of use in traditional Chinese medicine for treating a variety of ailments. The fungus produces a class of pigments known as hypocrellins, with this compound being the most abundant and well-studied. These pigments are responsible for the characteristic reddish color of the fungal stromata.

The key breakthrough in understanding the therapeutic potential of this compound came with the discovery of its photosensitizing capabilities. When exposed to light, this compound generates reactive oxygen species (ROS), which can induce cell death. This property makes it a promising candidate for photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.

Production and Yield of this compound

The production of this compound can be achieved through both solid-state and submerged fermentation of Shiraia bambusicola. Submerged fermentation is generally preferred for large-scale production due to better control over process parameters and higher yields. Various strategies have been developed to enhance the production of this compound, including optimization of fermentation conditions, genetic modification of the fungus, and the use of elicitors.

| Production Method | Strain | Key Parameters | This compound Yield | Reference |

| Submerged Fermentation | Shiraia bambusicola S4201-W | - | - | |

| Submerged Fermentation | Shiraia bambusicola | Trametes sp. elicitor | 102.60 mg/L | |

| Submerged Fermentation | Shiraia bambusicola | Red LED light (627 nm) | 175.53 mg/L | |

| Submerged Fermentation | Pseudoshiraia conidialis CNUCC 1353PR | - | 1410.13 mg/L (total perylenequinones) | |

| Submerged Fermentation | Shiraia-like fungi | Genetic modification | 90–8,632 mg/L | |

| Solid-State Fermentation | Shiraia sp. SUPER-H168 | - | 2.02 mg/g dry substrate |

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound from the mycelia of Shiraia bambusicola involves the following steps:

-

Harvesting: The fungal mycelia are harvested from the fermentation broth by filtration.

-

Drying: The harvested mycelia are dried to remove excess water.

-

Extraction: The dried mycelia are then extracted with an organic solvent, typically acetone or methanol, to dissolve the hypocrellins.

-

Concentration: The solvent is evaporated under reduced pressure to yield a crude extract containing this compound.

Purification of this compound

The crude extract is a complex mixture of different hypocrellins and other metabolites. Therefore, a purification step is necessary to isolate this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection: UV-Vis detector set at the absorption maximum of this compound.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Purity Assessment: The purity of the collected fractions is assessed by analytical HPLC.

Another effective method for the purification of hypocrellins is high-speed countercurrent chromatography (HSCCC). One study reported the use of a two-phase solvent system composed of petroleum ether/ethyl acetate/methanol/water with cupric chloride as a complexing agent to separate different hypocrellins.

Characterization of this compound

The structure and properties of purified this compound are confirmed using various spectroscopic techniques.

| Technique | Key Findings |

| UV-Visible Spectroscopy | Shows characteristic absorption maxima in the visible region, which are responsible for its color and photosensitizing properties. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of this compound, including the connectivity of atoms and their spatial arrangement. |

| Mass Spectrometry (MS) | Determines the molecular weight of this compound and can be used to confirm its elemental composition. |

Biosynthesis of this compound

The biosynthesis of this compound in Shiraia bambusicola is a complex process that starts from basic building blocks and involves a series of enzymatic reactions. It is believed to follow a polyketide pathway, which is common for the biosynthesis of many fungal secondary metabolites. A key enzyme in this pathway is the polyketide synthase (PKS), which catalyzes the initial steps of assembling the carbon skeleton of the molecule.

Caption: Putative biosynthetic pathway of this compound.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound, particularly its anticancer activity, are mediated by its interaction with cellular signaling pathways. Upon photoactivation, this compound-induced ROS can trigger a cascade of events leading to apoptosis (programmed cell death).

ROS-Mediated Mitochondrial Signaling Pathway

One of the primary mechanisms of this compound-induced apoptosis involves the mitochondria. The generated ROS can damage the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, which are the executioners of apoptosis.

Caption: Apoptosis induction by this compound via the mitochondrial pathway.

FGFR1 Signaling Pathway

Recent studies have also implicated the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway in the anticancer effects of this compound. It has been shown that this compound can inhibit the autophosphorylation of FGFR1, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Caption: Inhibition of the FGFR1 signaling pathway by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant therapeutic potential. The methodologies for its production and purification are well-established, and our understanding of its mechanisms of action is continuously growing. Future research should focus on optimizing production yields through metabolic engineering of Shiraia bambusicola, exploring novel drug delivery systems to enhance its efficacy and specificity, and conducting preclinical and clinical studies to validate its therapeutic applications in various diseases. This guide provides a solid foundation for researchers and professionals to build upon in their endeavors to unlock the full potential of this remarkable molecule.

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Hypocrellin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellin A (HA) is a naturally occurring perylenequinone pigment isolated from the parasitic fungus Hypocrella bambusae.[1] As a potent photosensitizer, it has garnered significant interest in the field of photodynamic therapy (PDT) for its anticancer, antiviral, and antimicrobial properties.[2] Upon activation by light, this compound can induce cellular damage, primarily through the generation of cytotoxic reactive oxygen species (ROS). Its efficacy as a PDT agent is fundamentally governed by its photophysical and photochemical properties, including its ability to absorb light, transition to excited states, and initiate photochemical reactions.

This technical guide provides a comprehensive overview of the core photophysical and photochemical characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for key characterization techniques, and diagrams illustrating the critical molecular and cellular pathways involved in its photodynamic action.

Photophysical Properties

The photophysical properties of a photosensitizer dictate its efficiency in absorbing light and populating the excited states necessary for photochemical reactions. Key parameters for this compound include its absorption and emission spectra, fluorescence quantum yield, and excited state lifetimes.

Absorption and Emission Spectra

This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, with characteristic peaks influenced by solvent polarity.[3] Typically, its absorption spectrum shows a broad, intense band centered around 470 nm, with two less intense peaks at approximately 540 nm and 585 nm.[3][4] These absorption bands arise from π-π* transitions within the conjugated perylenequinone system.[4] The fluorescence emission spectrum is characterized by a main peak typically observed around 600-625 nm.[4]

Quantitative Photophysical Parameters

The efficiency of light absorption and emission processes is quantified by several key parameters. These values are highly dependent on the solvent environment. The following table summarizes the known photophysical data for this compound in benzene.

| Parameter | Symbol | Value (in Benzene) | Reference |

| Fluorescence Rate Constant | kF | 1.4 x 108 s-1 | [5] |

| Fluorescence Quantum Yield | ΦF | 0.14 | [5] |

| Singlet Excited State Lifetime | τS | 0.98 ns | [5] |

| Singlet State Energy | ES | 48.5 kcal mol-1 | [5] |

| Intersystem Crossing Rate Constant | kISC | 8.6 x 108 s-1 | [5] |

| Intersystem Crossing Quantum Yield | ΦISC | 0.86 | [5] |

| Triplet State Energy | ET | 41.0 kcal mol-1 | [5] |

Jablonski Diagram for this compound

The transitions between electronic states that occur after light absorption can be visualized using a Jablonski diagram. Upon absorbing a photon, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax back to the ground state via fluorescence (a radiative process) or non-radiative decay. Crucially for its photochemical activity, it can also undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁).

Figure 1. Jablonski diagram illustrating the primary photophysical pathways of this compound.

Photochemical Properties

The therapeutic effect of this compound is derived from the chemical reactions initiated by its excited triplet state. These reactions primarily involve molecular oxygen and are classified as Type I or Type II mechanisms.

Type I and Type II Photosensitization

This compound is capable of inducing cellular damage through both Type I and Type II photochemical pathways.[3]

-

Type I Mechanism: The excited triplet state of this compound (³HA*) interacts directly with a substrate molecule (e.g., a biomolecule or molecular oxygen) via electron or hydrogen transfer. This process generates radical ions or other free radicals, such as the superoxide anion (O₂⁻•), which can further react to produce other ROS like hydrogen peroxide and hydroxyl radicals.

-

Type II Mechanism: The excited triplet state of this compound transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that is a major contributor to PDT-induced cytotoxicity.

Singlet Oxygen Quantum Yield (ΦΔ)

The efficiency of singlet oxygen production is a critical measure of a photosensitizer's potential in PDT. The singlet oxygen quantum yield (ΦΔ) represents the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule. This value is highly dependent on the solvent and the local environment. For instance, the singlet oxygen quantum yield of Hypocrellin B, a close derivative of this compound, was found to be 0.47 in ethanol, which could be enhanced to 0.62 in the presence of lanthanum ions.[6]

Figure 2. Type I and Type II photochemical pathways of this compound-mediated photosensitization.

Mechanism of Action in Photodynamic Therapy

The ROS generated by photoactivated this compound induce oxidative stress, leading to damage of key cellular components such as lipids, proteins, and nucleic acids. A primary mechanism of HA-PDT induced cell death is apoptosis, often initiated through the mitochondrial (intrinsic) pathway.

ROS-induced damage to the mitochondrial membrane leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.

Figure 3. ROS-mediated mitochondrial signaling pathway for apoptosis induced by HA-PDT.

Experimental Protocols

Accurate characterization of photophysical and photochemical properties is essential for evaluating potential PDT agents. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol determines the absorption spectrum and molar extinction coefficient of this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable high-purity solvent (e.g., ethanol, chloroform, or DMSO) by accurately weighing the compound and dissolving it in a known volume of solvent. Protect the solution from light.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 20 µM.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 300 nm to 700 nm).

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

-

Measurement:

-

Fill one cuvette with the blank solvent and record the baseline.

-

Rinse the sample cuvette with the first working solution, then fill it and record the absorption spectrum.

-

Repeat the measurement for each dilution, ensuring the maximum absorbance falls within the linear range of the instrument (typically < 1.5 AU).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at a specific λmax against concentration.

-

The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) in M-1cm-1.

-

Steady-State Fluorescence Spectroscopy

This protocol measures the fluorescence emission spectrum and the relative fluorescence quantum yield (ΦF).

-

Preparation of Solutions: Prepare dilute solutions of this compound and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (e.g., 470 nm for HA).

-

Set the emission scan range (e.g., 500 nm to 800 nm).

-

Optimize excitation and emission slit widths.

-

-

Measurement:

-

Record the absorption spectra of all sample and standard solutions using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of the blank solvent and subtract it from the sample spectra.

-

Record the fluorescence emission spectrum of the this compound solution.

-

Record the fluorescence emission spectrum of the standard solution under identical instrument settings.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample (Isam) and the standard (Istd).

-

Calculate the fluorescence quantum yield of this compound (ΦF,sam) using the following equation: ΦF,sam = ΦF,std * (Isam / Istd) * (Astd / Asam) * (nsam² / nstd²) where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol uses an indirect chemical method involving the trapping of singlet oxygen by 1,3-diphenylisobenzofuran (DPBF), which is bleached in the process.

-

Preparation of Solutions:

-

Prepare stock solutions of this compound, a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue in ethanol, ΦΔ ≈ 0.52), and DPBF in a suitable solvent (e.g., air-saturated ethanol). All solutions, especially DPBF, must be prepared and kept in the dark.[7]

-

In a quartz cuvette, prepare a solution containing DPBF (final concentration ~30-50 µM) and the this compound sample. The absorbance of the photosensitizer at the irradiation wavelength should be adjusted to be similar to that of the reference (~0.1).

-

-

Experimental Setup:

-

Use a UV-Vis spectrophotometer to monitor the absorbance of DPBF at its λmax (~415 nm).

-

Use a monochromatic light source (e.g., a laser or filtered lamp) set to an absorption wavelength of the photosensitizer (e.g., 532 nm), ensuring it does not directly excite DPBF.

-

-

Measurement:

-

Record the initial absorbance spectrum of the solution.

-

Irradiate the solution for a short, fixed time interval (e.g., 10-20 seconds).

-

Immediately record the absorbance spectrum again, monitoring the decrease in the DPBF peak at ~415 nm.

-

Repeat the irradiation-measurement cycle until the DPBF absorbance has significantly decreased.

-

Repeat the entire experiment under identical conditions using the reference photosensitizer instead of this compound.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at ~415 nm versus irradiation time for both the sample and the reference.

-

The initial slope of this plot (k) is proportional to the rate of singlet oxygen generation.

-

Calculate the singlet oxygen quantum yield of this compound (ΦΔ,sam) using the equation: ΦΔ,sam = ΦΔ,std * (ksam / kstd) * (Fstd / Fsam) where k is the slope of the photobleaching plot and F is the absorption correction factor (F = 1 - 10-Absorbance) for the photosensitizer at the irradiation wavelength.

-

Figure 4. General experimental workflow for determining singlet oxygen quantum yield (ΦΔ).

Conclusion

This compound possesses favorable photophysical and photochemical properties that make it a promising photosensitizer for photodynamic therapy. Its strong absorption in the visible spectrum, high intersystem crossing yield, and efficient generation of singlet oxygen via a Type II mechanism are key to its therapeutic potential. The primary mechanism of action involves the induction of apoptosis through ROS-mediated mitochondrial damage. A thorough understanding and precise measurement of these fundamental properties, using standardized protocols as outlined in this guide, are critical for the continued development and optimization of this compound and its derivatives for clinical applications.

References

- 1. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Singlet oxygen formation vs. photodissociation for light-responsive protic ruthenium anticancer compounds: The oxygenated substituent determines which pathway dominates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Electronic spectra of this compound, B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

The Core Mechanism of Hypocrellin A in Photodynamic Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellin A, a perylenequinone pigment derived from the fungus Hypocrella bambusae, has emerged as a potent photosensitizer with significant potential in photodynamic therapy (PDT). Its unique photochemical properties, including a high quantum yield of reactive oxygen species (ROS) and the ability to operate via both Type I and Type II photosensitization pathways, make it a compelling candidate for the treatment of various cancers and microbial infections. This technical guide provides a comprehensive overview of the mechanism of action of this compound in PDT, detailing its photochemical basis, cellular uptake and localization, and the molecular signaling pathways leading to cell death. The guide is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel photodynamic therapies.

Photochemical and Photophysical Properties

Upon absorption of light, typically in the visible spectrum (450-600 nm), this compound transitions from its ground state to an excited singlet state. From this transient state, it can undergo intersystem crossing to a more stable, longer-lived triplet state. This triplet state is the primary initiator of the photochemical reactions that lead to cellular damage. This compound can induce cytotoxicity through two distinct mechanisms: the Type I and Type II pathways.[1][2]

Type I Pathway: In the Type I mechanism, the excited triplet state of this compound interacts directly with biomolecules through electron or hydrogen transfer, producing radical ions. These radicals can then react with molecular oxygen to generate superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[1] This pathway is particularly relevant in hypoxic environments often found in solid tumors.

Type II Pathway: The Type II pathway involves the direct transfer of energy from the triplet state of this compound to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[1][2] Singlet oxygen is a potent oxidizing agent that can rapidly damage a wide range of cellular components, including lipids, proteins, and nucleic acids. In well-oxygenated tissues, the Type II mechanism is generally considered to be the dominant pathway for this compound-mediated PDT.[1]

Quantitative Photophysical Data

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that generate singlet oxygen. The table below summarizes the reported singlet oxygen quantum yields for this compound and B under various conditions.

| Photosensitizer | Solvent/System | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| This compound | - | High | [3] |

| Hypocrellin B | Ethanol | 0.47 | [4][5] |

| Hypocrellin B | DMSO | 0.76 | [4] |

| Hypocrellin B with La³⁺ | Ethanol | 0.62 | [4][5][6] |

| Hypocrellin B in TX-100 Micelles | Aqueous | 0.72 | [7] |

| HBEA-R1 (HB derivative) | - | 0.60 | [8] |

| HBBA-R2 (HB derivative) | - | 0.32 | [8] |

| HBDP-R1 (HB derivative) | - | 0.42 | [8] |

Cellular Uptake and Subcellular Localization

The efficacy of this compound-mediated PDT is critically dependent on its accumulation within target cells and its localization to specific subcellular compartments. Being lipophilic, this compound can readily cross cellular membranes.[9] Studies have shown that this compound is actively internalized by cancer cells and primarily accumulates in the cytoplasm.[10]

Confocal microscopy studies have revealed that the primary sites of this compound localization are the mitochondria and, to a lesser extent, lysosomes and the Golgi apparatus.[8] This targeted localization is a key determinant of the subsequent cell death mechanism. Damage to mitochondria, the powerhouse of the cell, can trigger the intrinsic apoptotic pathway, while lysosomal damage can lead to the release of hydrolytic enzymes and subsequent cellular degradation.

Molecular Mechanisms of Cell Death

Upon photoactivation, the ROS generated by this compound induce oxidative stress, leading to damage of key cellular components and the initiation of cell death pathways. The primary mode of cell death induced by this compound-PDT is apoptosis, although necrosis can also occur, particularly at higher light doses.[9]

ROS-Mediated Mitochondrial Apoptosis

The localization of this compound in mitochondria is central to its apoptotic mechanism.[10] ROS-induced damage to mitochondrial membranes leads to a loss of mitochondrial membrane potential (ΔΨm) and the opening of the mitochondrial permeability transition pore (mPTP). This triggers the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.[10]

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7.[10] These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[10]

Cytotoxicity Data

The photodynamic efficacy of this compound has been demonstrated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the photosensitizer required to inhibit cell growth by 50%, are a key measure of its cytotoxic potential.

| Cell Line | Photosensitizer | IC50 Value | Reference |

| A549 (Lung Cancer) | Hypocrellin B | 33.82 ng/mL | [2] |

| HIC, MGC-803, HeLa | This compound | HIC > MGC-803 > HeLa (Sensitivity Order) | [9] |

| A549 (Lung Cancer) | This compound | Exhibits greater cytotoxicity than Doxorubicin | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound in PDT.

In Vitro Photodynamic Therapy Setup

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Light source with a specific wavelength corresponding to the absorption peak of this compound (e.g., LED array or laser)

-

Radiometer to measure light dose

Procedure:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare different concentrations of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound-containing medium.

-

Incubate the cells with this compound for a predetermined period (e.g., 4-24 hours) in the dark.

-

After incubation, wash the cells with PBS to remove any unbound photosensitizer.

-

Add fresh, drug-free medium to the cells.

-

Irradiate the cells with a specific light dose. Control groups should include cells treated with this compound but not irradiated, and cells that are irradiated without this compound.

-

After irradiation, return the cells to the incubator for a further period (e.g., 24-48 hours).

-

Assess cell viability, apoptosis, or other parameters using appropriate assays.

Singlet Oxygen Detection

Principle: 1,3-Diphenylisobenzofuran (DPBF) is a chemical trap that reacts specifically with singlet oxygen, leading to a decrease in its absorbance or fluorescence.

Protocol:

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

-

Add DPBF to the solution.

-

Expose the solution to a light source that excites this compound.

-

Measure the decrease in DPBF absorbance at its maximum absorption wavelength (around 410-415 nm) or the decrease in its fluorescence intensity over time.

-

The rate of decrease is proportional to the rate of singlet oxygen generation.

Intracellular ROS Detection

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Perform in vitro PDT as described in section 4.1.

-

After irradiation, incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Perform in vitro PDT as described in section 4.1.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Mitochondrial Membrane Potential (ΔΨm) Assay

Principle: JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Protocol:

-

Perform in vitro PDT as described in section 4.1.

-

Incubate the cells with JC-1 dye for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

-

A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Caspase Activity Assay

Principle: Caspase activity can be measured using specific peptide substrates conjugated to a colorimetric or fluorometric reporter. When the substrate is cleaved by an active caspase, the reporter is released and can be quantified.

Protocol:

-

Perform in vitro PDT as described in section 4.1.

-

Lyse the cells to release their contents.

-

Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

-

Incubate to allow for the enzymatic reaction to occur.

-

Measure the absorbance or fluorescence of the released reporter using a spectrophotometer or fluorometer. An increase in signal indicates increased caspase activity.

Conclusion

This compound is a promising photosensitizer for photodynamic therapy due to its favorable photophysical properties and its ability to induce efficient cell death, primarily through a ROS-mediated mitochondrial apoptotic pathway. Its dual Type I and Type II mechanisms allow for its application in both normoxic and hypoxic tumor environments. The targeted localization of this compound to mitochondria is a key factor in its mechanism of action, leading to the activation of the intrinsic apoptotic cascade. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its derivatives as effective agents in the fight against cancer and other diseases amenable to photodynamic therapy. Further research focusing on optimizing drug delivery systems and exploring combination therapies will be crucial in translating the potential of this compound into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical assessment of hypocrellin B and hypocrellin B derivatives as sensitizers for photodynamic therapy of cancer: progress update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photodynamic effects of this compound on three human malignant cell lines by inducing apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photodynamic Power of Hypocrellin A: A Technical Guide to its Singlet Oxygen Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of Hypocrellin A's photodynamic activity: its singlet oxygen quantum yield. As a potent photosensitizer with significant therapeutic potential, a thorough understanding of its photochemical properties is paramount for its application in photodynamic therapy (PDT). This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for quantum yield determination, and a visualization of the key signaling pathways involved in its cytotoxic effects.

Quantitative Analysis of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen (¹O₂) upon light activation. While direct and explicit values for this compound are not extensively reported across all solvents, the available data for the closely related Hypocrellin B, along with qualitative comparisons for this compound, provide valuable insights. Hypocrellins, as a class of perylenequinone pigments, are recognized for their high singlet oxygen generating capabilities.[1][2]

One study reports a singlet oxygen quantum yield for "Hypocrellin" of approximately 0.75.[1] More specific data is available for Hypocrellin B, which shows a strong dependence on the solvent environment. Furthermore, research on this compound complexed with certain rare earth ions suggests that its native singlet oxygen quantum yield is comparable to or even exceeded by these complexes, indicating a high intrinsic efficiency.[3]

For clarity and comparative analysis, the following table summarizes the reported singlet oxygen quantum yields for Hypocrellin B in various solvents.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Hypocrellin B | Ethanol | 0.47 | [4] |

| Hypocrellin B | Dimethyl Sulfoxide (DMSO) | 0.76 | [4] |

| Hypocrellin B (in TX-100 Micelles) | Aqueous Solution | 0.72 | [5] |

| Hypocrellin B with La³⁺ | Ethanol | 0.62 | [4] |

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The determination of the singlet oxygen quantum yield is a meticulous process that can be approached through direct or indirect methodologies. Both are crucial for characterizing photosensitizers like this compound.

Direct Method: Time-Resolved Phosphorescence Detection

This method is considered the gold standard for its directness and specificity. It involves the detection of the characteristic near-infrared (NIR) phosphorescence emitted by singlet oxygen as it decays back to its ground state.

Experimental Workflow:

Methodology:

-

Sample Preparation: A solution of this compound in the desired solvent is prepared in a quartz cuvette. The concentration is adjusted to have an appropriate absorbance at the excitation wavelength.

-

Excitation: The sample is irradiated with a short pulse of laser light at a wavelength where this compound absorbs.

-

Detection: The emitted phosphorescence at approximately 1270 nm is collected at a 90-degree angle to the excitation beam. The light is passed through a monochromator to select the specific wavelength of singlet oxygen emission and is then detected by a sensitive near-infrared photomultiplier tube.

-

Data Acquisition: The signal from the detector is recorded by a digital oscilloscope, which captures the time-resolved decay of the phosphorescence.

-

Quantum Yield Calculation: The singlet oxygen quantum yield of this compound is determined by comparing the intensity of its phosphorescence signal to that of a standard photosensitizer with a known ΦΔ value, measured under identical experimental conditions.

Indirect Method: Chemical Trapping

This approach relies on the chemical reaction of singlet oxygen with a specific trap molecule, leading to a measurable change in the trap's properties, such as its absorbance or fluorescence.

Experimental Workflow:

References

- 1. Photophysical Process of Hypocrellin-Based Photodynamic Therapy: An Efficient Antimicrobial Strategy for Overcoming Multidrug Resistance [mdpi.com]

- 2. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photodynamic properties of this compound, complexes with rare Earth trivalent ions: role of the excited state energies of the metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

Hypocrellin A as a protein kinase C (PKC) inhibitor

This technical guide provides an in-depth overview of Hypocrellin A as a selective and potent inhibitor of Protein Kinase C (PKC).[1] this compound is a perylenequinone pigment derived from the fungus Shiraia bambusicola.[1] It has garnered significant interest for its potential therapeutic applications, including antiviral, antimicrobial, and anticancer activities, which are mediated through its interaction with multiple signaling pathways.[1]

Quantitative Data on PKC Inhibition

This compound has demonstrated a dose-dependent inhibitory effect on the activity of partially purified PKC enzymes.[2][3] An ex vivo study using obese Zucker rats showed that pre-incubation with this compound for 30 minutes significantly inhibited PKC activity in both liver and soleus skeletal muscle tissues.[2][3] The inhibitory concentration (IC50) values were determined to be 0.07 µg/ml in the liver and 0.26 µg/ml in the soleus muscle, indicating a greater inhibitory effect in liver-derived enzymes.[2][3]

Table 1: IC50 Values of this compound against PKC

| Tissue Source | IC50 (µg/ml) |

| Liver (obese Zucker rat) | 0.07[2][3] |

| Soleus Skeletal Muscle (obese Zucker rat) | 0.26[2][3] |

These findings suggest that this compound may selectively inhibit certain PKC isoforms, as the total PKC activity is a composite of various isoforms expressed in these tissues.[2][3] Further research is needed to identify the specific PKC isoforms most susceptible to this compound.[2][3]

Experimental Protocols

PKC Inhibition Assay (General Protocol)

A common method to determine PKC inhibition involves an in vitro kinase assay.[4] This assay measures the transfer of the terminal phosphate from radiolabeled ATP (γ-³²P-ATP) to a specific peptide substrate by PKC.[4] The inhibition by a compound like this compound is quantified by measuring the reduction in substrate phosphorylation.

Materials:

-

Partially purified PKC enzyme

-

This compound

-

Pseudosubstrate peptide (e.g., [Ser²⁵]PKC(19-31))

-

γ-³²P-ATP

-

Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, and phosphatidylserine/diacylglycerol)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC enzyme, and the peptide substrate.

-

Add varying concentrations of this compound to the reaction mixtures and pre-incubate for a specified time (e.g., 30 minutes).[2]

-

Initiate the kinase reaction by adding γ-³²P-ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated γ-³²P-ATP.

-

Quantify the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound's therapeutic effects are often linked to its ability to induce apoptosis in cancer cells, a process where PKC can play a regulatory role. In the context of photodynamic therapy (PDT), this compound, upon light activation, generates reactive oxygen species (ROS) that trigger downstream apoptotic signaling.[5][6]

Diagram 1: this compound-Mediated Apoptotic Signaling Pathway

Caption: this compound-induced apoptotic pathway via ROS generation.

Experimental Workflow for Assessing Apoptosis

Caption: Workflow for evaluating this compound-induced apoptosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibitory effect of this compound on protein kinase C in liver and skeletal muscle of obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Hypocrellin A: A Deep Dive into its Fungal Origins and Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Hypocrellin A, a naturally occurring perylenequinone pigment, has garnered significant attention in the scientific community for its potent photodynamic properties, positioning it as a promising photosensitizer in photodynamic therapy (PDT) for cancer and other diseases. This technical guide provides a comprehensive overview of the natural sources of this compound and delves into the intricate details of its biosynthesis, offering valuable insights for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is primarily a secondary metabolite produced by various species of fungi. The traditional and most well-known sources are fungi belonging to the genera Shiraia and Hypocrella, which are typically found as parasites on bamboo.

Primary Fungal Producers:

-

Shiraia bambusicola : This fungus, found on bamboo, is the most widely recognized producer of this compound. The fruiting bodies of S. bambusicola have been the traditional source for the extraction of this compound[1][2][3].

-

Hypocrella bambusae : Another bamboo-parasitic fungus, H. bambusae, is also a known producer of hypocrellins, including this compound[2][4].

Emerging Fungal Sources:

Recent research has identified endophytic fungi as promising alternative sources for this compound production, with some exhibiting higher yields than the traditional parasitic fungi.

-

Shiraia-like Endophytic Fungi : Several endophytic fungi that are phylogenetically similar to Shiraia have been isolated from various plants and have demonstrated the ability to produce this compound[1][3].

-

Penicillium chrysogenum : Interestingly, an endophytic strain of Penicillium chrysogenum isolated from a non-bamboo host has also been reported to produce hypocrellins, suggesting a broader distribution of this biosynthetic capability among fungi[1].

The production of this compound can be significantly influenced by the fungal strain and the cultivation method employed. Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been successfully utilized for its production, with ongoing research focused on optimizing yields through various strategies, including the use of elicitors.

Biosynthesis of this compound

The biosynthesis of this compound follows the polyketide pathway, a major route for the production of a wide array of secondary metabolites in fungi. The process is initiated by a Type I polyketide synthase (PKS) and involves a series of enzymatic modifications to build the complex perylenequinone core structure.

Precursor Molecules:

The biosynthesis of the polyketide backbone of this compound utilizes:

-

One molecule of acetyl-CoA as the starter unit.

-

Six molecules of malonyl-CoA as the extender units[5].

Key Enzymes and Genes:

The biosynthetic gene cluster for hypocrellins in Shiraia species contains several key genes encoding the enzymes responsible for the synthesis of this compound. These include:

-

Polyketide Synthase (PKS): A multifunctional enzyme that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide chain[1][2][4].

-

O-methyltransferase (OMT): Responsible for the methylation of hydroxyl groups on the polyketide intermediate.

-

Monooxygenase (MO): Catalyzes the hydroxylation of the aromatic rings.

-

FAD/FMN-dependent Oxidoreductase: Involved in the redox reactions during the modification of the polyketide backbone.

-

Multicopper Oxidase: Likely participates in the oxidative coupling reactions to form the perylenequinone core.

-

Transcription Factors (e.g., SbTF): Regulatory proteins that control the expression of the biosynthetic genes[1][6].

Proposed Biosynthetic Pathway:

While the exact sequence of all enzymatic reactions is still under investigation, a proposed pathway for the biosynthesis of perylenequinones, including this compound, has been outlined. The pathway begins with the synthesis of a common polyketide precursor, nor-toralactone I, by the PKS. This intermediate then undergoes a series of modifications, including methylation, hydroxylation, and oxidative dimerization, to form the characteristic perylenequinone structure. The final steps involve further modifications to yield the specific structure of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The yield of this compound varies significantly depending on the fungal strain, culture conditions, and extraction methods. The following tables summarize some of the reported quantitative data.

Table 1: this compound Production in Different Fungal Strains and Fermentation Methods

| Fungal Strain | Fermentation Method | This compound Yield | Reference |

| Shiraia sp. SUPER-H168 | Solid-State Fermentation | 4.7 mg/g dry substrate | [3] |

| Shiraia bambusicola GDMCC 60438 | Submerged Fermentation | 46.7 ± 8.2 mg/L | [7] |

| Shiraia sp. ZZZ816 (mutant) | Submerged Fermentation | 2018.3 mg/L | [7] |

| Shiraia sp. SUPER-H168 | Submerged Fermentation | 780.6 mg/L (with Triton X-100) | [8] |

| Shiraia bambusicola | Submerged Fermentation | 175.53 mg/L (with red light) | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

Submerged Fermentation of Shiraia bambusicola**

Objective: To produce this compound through submerged cultivation of Shiraia bambusicola.

Materials:

-

Shiraia bambusicola strain (e.g., GDMCC 60438)

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium: Potato Dextrose Broth (PDB)

-

Fermentation medium: 4 g/L potato extract, 12 g/L yeast extract, 10 g/L glycerol[1]

-

Sterile water with 0.1% (v/v) Tween 80

-

250 mL Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Strain Activation: Culture the Shiraia bambusicola strain on PDA plates at 28°C for 7-10 days until sufficient mycelial growth is observed.

-

Inoculum Preparation:

-

Add 8-10 mL of sterile water containing 0.1% (v/v) Tween 80 to the PDA plate.

-

Gently scrape the mycelia from the surface of the agar to create a mycelial suspension.

-

Transfer 2 mL of the mycelial suspension into a 250 mL flask containing 50 mL of PDB medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 48-60 hours[7][11].

-

-

Fermentation:

-

Harvesting: After the fermentation period, harvest the mycelia by vacuum filtration.

Extraction of this compound from Fungal Mycelia

Objective: To extract this compound from the harvested fungal biomass.

Materials:

-

Harvested fungal mycelia (fresh or freeze-dried)

-

Methanol or Acetone

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Filter paper (0.45 µm)

Procedure:

-

Cell Disruption:

-

Freeze-dry the harvested mycelia for 24 hours.

-

Grind the dried mycelia into a fine powder using a mortar and pestle.

-

-

Solvent Extraction:

-

Suspend the powdered mycelia in methanol (e.g., 10 mL of methanol per gram of dry mycelia).

-

Extract the hypocrellins by stirring the suspension at room temperature overnight or by using ultrasonication for 30-60 minutes.

-

-

Clarification:

-

Centrifuge the extract at 8,000-10,000 x g for 10 minutes to pellet the cell debris.

-

Collect the supernatant.

-

-

Concentration:

-

Evaporate the solvent from the supernatant using a rotary evaporator at 40-50°C to obtain the crude extract.

-

-

Final Preparation:

-

Redissolve the crude extract in a known volume of methanol or acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

-

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in the fungal extract using High-Performance Liquid Chromatography (HPLC).

Materials and Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Methanol or Acetonitrile

-

This compound standard

-

Methanol or Acetonitrile for sample and standard preparation

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient elution is typically used. An example gradient is:

-

0-5 min: 20% B

-

5-25 min: 20% to 100% B

-

25-30 min: 100% B

-

30-35 min: 100% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 465 nm

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

-

-

Analysis:

-

Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered fungal extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Caption: Workflow for HPLC quantification of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potential applications in medicine. While traditional extraction from parasitic fungi has been the primary source, the exploration of endophytic fungi and the optimization of fermentation processes offer promising avenues for sustainable and high-yield production. A deeper understanding of the biosynthetic pathway, including the roles of specific enzymes and regulatory elements, will be crucial for the metabolic engineering of producer strains to further enhance this compound titers. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the fascinating world of this potent photosensitizer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Coordinated and Iterative Enzyme Catalysis in Fungal Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temperature-responsive regulation of the fermentation of this compound by Shiraia bambusicola (GDMCC 60438) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances and perspectives on perylenequinone biosynthesis [frontiersin.org]

- 7. Use of a biosynthetic intermediate to explore the chemical diversity of pseudo-natural fungal polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Studies on liquid fermentation of anamorph of Shiraia bambusicola] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scaling up the production of fungal perylenequinones and investigating their biosynthesis through stable isotope labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hypocrellin A Derivatives and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellins, a class of perylenequinone pigments isolated from parasitic fungi of the Hypocrella and Shiraia genera, have garnered significant attention in the scientific community, particularly for their potent photosensitizing capabilities. Hypocrellin A (HA) and its counterpart, Hypocrellin B (HB), along with their synthetic and semi-synthetic derivatives, are at the forefront of research into next-generation photodynamic therapy (PDT) agents. Their unique photophysical and photochemical properties, including high singlet oxygen quantum yields and strong absorption in the visible light spectrum, make them promising candidates for a range of biomedical applications, from anticancer and antimicrobial therapies to antiviral treatments.[1][2]

This technical guide provides a comprehensive overview of the core properties of this compound derivatives. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of the key signaling pathways modulated by these compounds.

Core Properties of this compound and Its Derivatives

The therapeutic efficacy of this compound and its derivatives is intrinsically linked to their photophysical and photochemical characteristics. Chemical modifications of the parent hypocrellin structure have been extensively explored to enhance their properties, such as shifting the absorption spectrum to longer, more tissue-penetrant wavelengths (the "phototherapeutic window" of 600-900 nm), improving solubility, and increasing the quantum yield of reactive oxygen species (ROS).[3][4]

Photophysical and Photochemical Data

The following tables summarize key quantitative data for this compound, Hypocrellin B, and several of their derivatives, collated from various studies. This data allows for a comparative analysis of their potential as photosensitizers.

Table 1: Photophysical Properties of Selected Hypocrellin Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Emission (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| This compound (HA) | Chloroform | 468, 540, 585 | - | 595, 640 | 0.69 | [5] |

| Hypocrellin B (HB) | Chloroform | 482, 548, 592 | - | 610, 655 | 0.77 | [5] |

| HB-3-methoxypropylamine | Dichloromethane | 518, 608, 656 | - | - | 0.38 | [3] |

| HB-6-aminohexanoic acid | Dichloromethane | 526, 616, 664 | - | - | 0.29 | [3] |

| HB-γ-amino-n-butyric acid | Dichloromethane | 526, 616, 664 | - | - | 0.32 | [3] |

| NSHB¹ | PBS | 488, 560, 605 | - | - | > HB (qualitative) | [6] |

| [Al₂(5,8-di-Br-HB)Cl₄]n | DMSO | 490, 565, 610 | - | - | - | [7] |

¹NSHB: 17-3-amino-1-propane-sulfonic acid-HB Schiff-base

Table 2: Phototoxicity of Selected Hypocrellin Derivatives

| Compound | Cell Line | IC₅₀ (µM) with Light | Light Dose (J/cm²) | Dark IC₅₀ (µM) | Reference |

| This compound (HA) | A549 | ~0.1 | Not specified | > 10 | [8] |

| HB-6-aminohexanoic acid | KB | 0.88 | 0.5 | > 10 | [3] |

| HB-γ-amino-n-butyric acid | KB | 0.51 | 0.5 | > 10 | [3] |

| NSHB | A549 | Comparable to HB | Not specified | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the synthesis of this compound derivatives and the assessment of their biological activity.

Synthesis of Amino-Substituted Hypocrellin B Derivatives

This protocol is adapted from the synthesis of amino-substituted Hypocrellin B derivatives.

Materials:

-

Hypocrellin B (HB)

-

Amine (e.g., 3-methoxypropylamine, 6-aminohexanoic acid, γ-amino-n-butyric acid)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Hypocrellin B in dichloromethane.

-

Add a molar excess of the desired amine to the solution.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to elute the desired derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, IR, and mass spectrometry to confirm its structure and purity.[3]

Phototoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the photodynamic efficacy of this compound derivatives.

Materials:

-

Cancer cell line (e.g., A549, HeLa, KB)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Light source with an appropriate wavelength for photosensitizer excitation

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Replace the medium in the wells with the medium containing the derivative at various concentrations. Include control wells with medium only and solvent controls.

-

Incubate the cells with the derivative for a specific duration (e.g., 4-24 hours) to allow for cellular uptake.

-

For the "light" group, irradiate the plates with a light source at a specific wavelength and dose. The "dark" group should be kept in the dark to assess dark toxicity.

-

After irradiation, wash the cells with PBS and add fresh medium.

-

Incubate the cells for a further period (e.g., 24-48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the molecular mechanisms of cell death induced by this compound derivatives, specifically focusing on apoptosis.

Materials:

-

Cells treated with the this compound derivative and light as described in the phototoxicity assay.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against apoptosis-related proteins (e.g., Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

After treatment, harvest the cells and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the expression levels of the target proteins, often normalizing to a loading control like β-actin or GAPDH.[9][10]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the generation of ROS upon photoactivation, which in turn modulates various cellular signaling pathways, leading to cell death and other therapeutic outcomes.

ROS-Mediated Mitochondrial Apoptosis Pathway

A primary mechanism of action for the anticancer effects of this compound-mediated PDT is the induction of apoptosis via the mitochondrial pathway.[8][11]

Upon photoactivation, this compound generates high levels of ROS, which leads to oxidative stress and damage to mitochondria. This results in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, apoptotic cell death.[8][11]

Inhibition of FGFR1 Signaling Pathway

Recent studies have revealed a photodynamic-independent mechanism of action for this compound, involving the direct inhibition of the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway in non-small cell lung cancer.[12]

This compound has been shown to directly bind to FGFR1, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules like STAT3.[12] This disruption of the FGFR1 signaling cascade leads to a reduction in cancer cell viability, migration, and invasion, and promotes apoptosis.[12] This finding suggests a dual therapeutic potential for this compound, acting as both a photosensitizer and a targeted kinase inhibitor.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug development, particularly in the field of photodynamic therapy. Their amenability to chemical modification allows for the fine-tuning of their photophysical and biological properties to enhance therapeutic efficacy and specificity. The elucidation of their mechanisms of action, including the induction of mitochondrial apoptosis and the inhibition of key oncogenic signaling pathways like FGFR1, opens up new avenues for their application in cancer therapy and beyond. Further research focusing on the development of novel derivatives with optimized properties and a deeper understanding of their molecular interactions will be crucial in translating the potential of these natural products into clinical realities.

References

- 1. mdpi.com [mdpi.com]

- 2. Hypocrellins as photosensitizers for photodynamic therapy: a screening evaluation and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and photodynamic activity of amino-substituted hypocrellin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New long-wavelength perylenequinones: synthesis and phototoxicity of hypocrellin B derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electronic spectra of this compound, B and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel hypocrellin B derivative designed and synthesized by taking consideration to both drug delivery and biological photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a novel hypocrellin B derivative and its photogeneration of semiquinone anion radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. biotech.illinois.edu [biotech.illinois.edu]

- 11. This compound-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound exerts antitumor effects by inhibiting the FGFR1 signaling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Helical Twist: An In-depth Technical Guide to the Chirality of Hypocrellin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellin A, a naturally occurring perylenequinone pigment, has garnered significant attention in the scientific community for its potent photodynamic properties, making it a promising candidate for applications in photodynamic therapy (PDT). A fascinating and critical aspect of this compound's molecular architecture is its inherent helical chirality. This chirality, arising from the sterically hindered rotation around the single bond connecting the two naphthalene subunits, results in a twisted perylenequinone core. This guide provides a comprehensive technical overview of the helical chirality of this compound, detailing the experimental and computational methodologies used to elucidate its stereochemistry.

The Nature of Helical Chirality in this compound

This compound belongs to a class of compounds known as atropisomers, which are stereoisomers resulting from restricted rotation about a single bond. The bulky substituents on the perylenequinone backbone of this compound create a significant energy barrier to rotation, leading to the existence of stable, non-superimposable mirror-image conformations. This helical twist is a key determinant of its biological activity and chiroptical properties.

Naturally occurring this compound is known to exist as a mixture of diastereomers due to the presence of additional stereocenters in its structure. The stability of the axial chirality in perylenequinones can vary depending on the substitution pattern. For instance, while some related compounds exhibit stable atropisomers at room temperature, this compound exists as a mixture of rapidly interconverting diastereomers at room temperature.[1]

Quantitative Chiroptical Properties

Table 1: Key Chiroptical and Structural Data for this compound and Related Perylenequinones

| Parameter | Value/Observation | Method | Reference |

| Atropisomerization | Rapid interconversion at room temperature | Inferred from synthetic studies | [1] |

| Diastereomeric Ratio | The predominant isomer is depicted in many structural representations. | Synthetic and Spectroscopic Studies | [1] |

| Helical Stereochemistry | Inferred by comparison of CD spectra with known perylenequinones like cercosporin. | Circular Dichroism (CD) Spectroscopy | [1] |

| Dihedral Angle (Model System) | A model system for this compound synthesis exhibited a dihedral angle of approximately 70° between the upper and lower rings of the perylenequinone. | Synthetic Chemistry | [2] |

| Dihedral Angle (this compound Precursor) | A precursor in the total synthesis of this compound possesses a 20° dihedral angle between the upper and lower rings. | Synthetic Chemistry | [2] |

Experimental Protocols for Chirality Determination

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides a unique fingerprint of a molecule's three-dimensional structure, including its absolute configuration.

Methodology for CD Spectroscopy of this compound:

A detailed experimental protocol for this compound is not explicitly provided in the search results. However, a general procedure for acquiring CD spectra of perylenequinones can be outlined as follows:

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration. The concentration should be optimized to yield a CD signal with a high signal-to-noise ratio, typically in the range of 0.1-1.0 mg/mL.

-

The solvent must be transparent in the wavelength range of interest and should not interact with the solute in a way that alters its conformation.

-

-

Instrumentation and Data Acquisition:

-

Use a calibrated CD spectropolarimeter.

-

Acquire spectra in the far-UV (typically 190-250 nm) and/or near-UV (250-400 nm) and visible regions, depending on the chromophores present. For perylenequinones, the visible region is particularly important.

-

Typical instrument parameters include a scan speed of 50-100 nm/min, a bandwidth of 1-2 nm, and a response time of 1-2 seconds.

-

Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.

-

A baseline spectrum of the solvent is recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The raw data (ellipticity in millidegrees) is converted to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

-

The absolute configuration is often determined by comparing the experimental CD spectrum with the spectra of related compounds with known stereochemistry or with theoretically calculated spectra.[1]

-

Diagram 1: General Workflow for CD Spectroscopy

Caption: Workflow for determining the absolute configuration of this compound using CD spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of a molecule's three-dimensional structure, including its absolute configuration and precise bond lengths and angles, such as the dihedral angle of the perylenequinone core.

Methodology for X-ray Crystallography of this compound:

While a crystal structure for this compound itself was not found in the search results (preventing the direct reporting of its dihedral angles), the general protocol for such an analysis would involve:

-

Crystallization:

-

Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a single crystal on a goniometer in an X-ray diffractometer.

-

Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron source or a laboratory X-ray generator).

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-ray beams) on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic coordinates, thermal parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction data.

-

-

Structure Analysis:

-

Determine the absolute configuration, often using anomalous dispersion effects if heavy atoms are present or by comparing with known chiral centers.

-

Measure bond lengths, bond angles, and torsional (dihedral) angles to precisely define the molecular geometry, including the helical twist of the perylenequinone core.

-

Diagram 2: X-ray Crystallography Workflow

Caption: General workflow for determining the 3D structure and absolute configuration of this compound via X-ray crystallography.

Computational Modeling of Chirality

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for predicting and interpreting the chiroptical properties of molecules like this compound. These methods can be used to calculate theoretical CD spectra, which can then be compared with experimental data to assign the absolute configuration.

Protocol for Computational Stereochemical Analysis:

-

Conformational Search:

-

Perform a thorough conformational search to identify all low-energy conformers of this compound. This is crucial as the observed CD spectrum is a population-weighted average of the spectra of all contributing conformers.

-

-

Geometry Optimization and Frequency Calculations:

-